molecular formula C17H21ClN4O4S B10944590 N-{1-[(3-chlorophenoxy)methyl]-1H-pyrazol-4-yl}-1-(methylsulfonyl)piperidine-4-carboxamide

N-{1-[(3-chlorophenoxy)methyl]-1H-pyrazol-4-yl}-1-(methylsulfonyl)piperidine-4-carboxamide

Cat. No.: B10944590
M. Wt: 412.9 g/mol
InChI Key: UYZIEWFABOYZER-UHFFFAOYSA-N
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Description

N~4~-{1-[(3-CHLOROPHENOXY)METHYL]-1H-PYRAZOL-4-YL}-1-(METHYLSULFONYL)-4-PIPERIDINECARBOXAMIDE is a complex organic compound with a unique structure that includes a pyrazole ring, a piperidine ring, and a chlorophenoxy group

Properties

Molecular Formula

C17H21ClN4O4S

Molecular Weight

412.9 g/mol

IUPAC Name

N-[1-[(3-chlorophenoxy)methyl]pyrazol-4-yl]-1-methylsulfonylpiperidine-4-carboxamide

InChI

InChI=1S/C17H21ClN4O4S/c1-27(24,25)22-7-5-13(6-8-22)17(23)20-15-10-19-21(11-15)12-26-16-4-2-3-14(18)9-16/h2-4,9-11,13H,5-8,12H2,1H3,(H,20,23)

InChI Key

UYZIEWFABOYZER-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)N1CCC(CC1)C(=O)NC2=CN(N=C2)COC3=CC(=CC=C3)Cl

Origin of Product

United States

Preparation Methods

The synthesis of N4-{1-[(3-CHLOROPHENOXY)METHYL]-1H-PYRAZOL-4-YL}-1-(METHYLSULFONYL)-4-PIPERIDINECARBOXAMIDE involves multiple steps. The synthetic route typically starts with the preparation of the pyrazole ring, followed by the introduction of the chlorophenoxy group and the piperidine ring. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the coupling reactions. Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent quality and yield.

Chemical Reactions Analysis

N~4~-{1-[(3-CHLOROPHENOXY)METHYL]-1H-PYRAZOL-4-YL}-1-(METHYLSULFONYL)-4-PIPERIDINECARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO~4~) to introduce additional functional groups.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH~4~) can modify the functional groups present in the compound.

    Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of new derivatives.

    Coupling Reactions: The pyrazole and piperidine rings can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.

Scientific Research Applications

N~4~-{1-[(3-CHLOROPHENOXY)METHYL]-1H-PYRAZOL-4-YL}-1-(METHYLSULFONYL)-4-PIPERIDINECARBOXAMIDE has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and inflammatory conditions.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N4-{1-[(3-CHLOROPHENOXY)METHYL]-1H-PYRAZOL-4-YL}-1-(METHYLSULFONYL)-4-PIPERIDINECARBOXAMIDE involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, altering their activity and leading to the desired biological effect. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, depending on the specific application.

Comparison with Similar Compounds

N~4~-{1-[(3-CHLOROPHENOXY)METHYL]-1H-PYRAZOL-4-YL}-1-(METHYLSULFONYL)-4-PIPERIDINECARBOXAMIDE can be compared with similar compounds such as:

    4-Chlorophenoxyacetic acid: Used as a plant growth regulator and herbicide.

    3-(4-Chlorophenoxy)-1-propanamine: Studied for its potential biological activities.

    Schiff bases: Compounds with similar structural features used in various chemical and biological applications.

The uniqueness of N4-{1-[(3-CHLOROPHENOXY)METHYL]-1H-PYRAZOL-4-YL}-1-(METHYLSULFONYL)-4-PIPERIDINECARBOXAMIDE lies in its specific combination of functional groups and rings, which confer distinct chemical and biological properties.

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